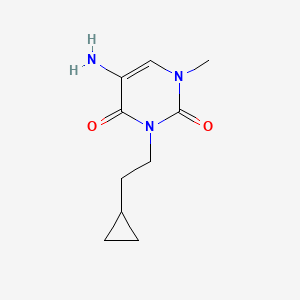
5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include cyclopropyl ethyl derivatives and methylpyrimidine precursors. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process might include steps such as crystallization, filtration, and purification to obtain the final product in its pure form.
化学反应分析
Types of Reactions
5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form. Substitution reactions can result in various derivatives depending on the substituent introduced.
科学研究应用
5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1H,3H)-dione
- 5-Amino-3-(2-cyclopropylethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione
- 5-Amino-3-(2-cyclopropylethyl)-1-propylpyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclopropylethyl group and the methyl substitution on the pyrimidine ring
属性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
5-amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O2/c1-12-6-8(11)9(14)13(10(12)15)5-4-7-2-3-7/h6-7H,2-5,11H2,1H3 |
InChI 键 |
MDQMRASUNPKFJN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)N(C1=O)CCC2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)


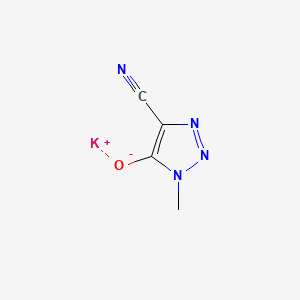

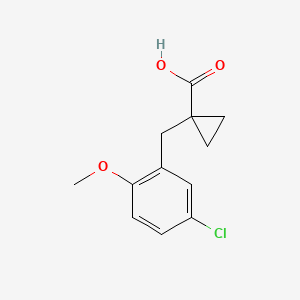
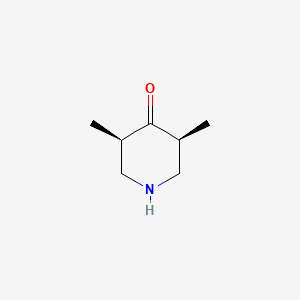
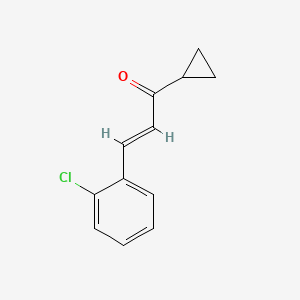

![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
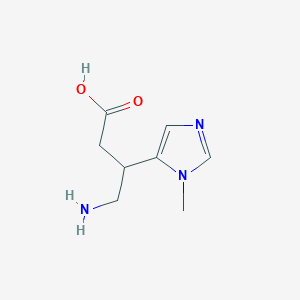
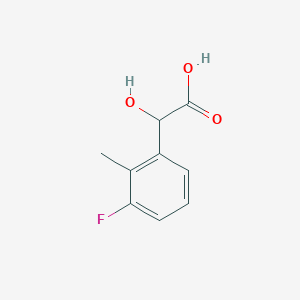
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)

